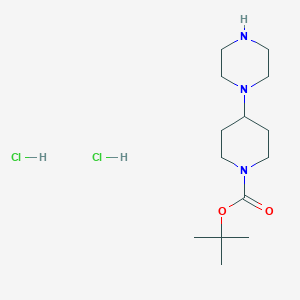
tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers, including lymphoma and leukemia.
Mécanisme D'action
Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a critical role in the development and progression of various types of cancers. By inhibiting BTK, this compound disrupts the signaling pathways that are essential for cancer cell survival and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable safety profile and minimal toxicity in preclinical studies. It has also been shown to have a high degree of selectivity for BTK, with minimal off-target effects on other enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is its specificity for BTK, which makes it a promising candidate for the treatment of various types of cancers. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the development of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride, including the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity, the identification of biomarkers that can predict patient response to this compound, and the exploration of its potential use in combination with other anti-cancer agents to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancers. Its specificity for BTK and favorable safety profile make it a promising candidate for further development and clinical testing. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in combination with other anti-cancer agents.
Méthodes De Synthèse
Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is synthesized through a multi-step process that involves the reaction of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with piperazine in the presence of a coupling agent, followed by the reaction of the resulting product with hydrochloric acid to form this compound dihydrochloride.
Applications De Recherche Scientifique
Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma and leukemia. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways that are essential for cancer cell survival and proliferation.
Propriétés
IUPAC Name |
tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;;/h12,15H,4-11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPCBHRRFNJKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Ethylpiperidin-1-yl)-[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7590454.png)
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one](/img/structure/B7590462.png)
![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)

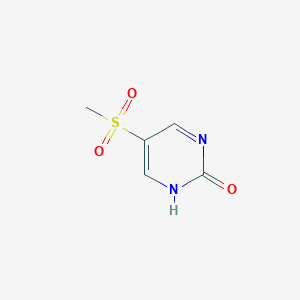
![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)

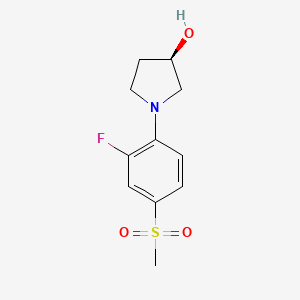
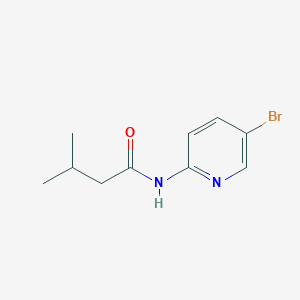
![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)
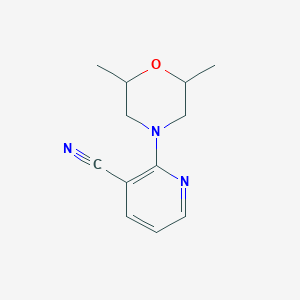
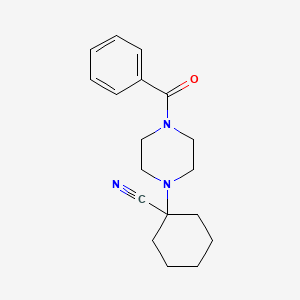
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)